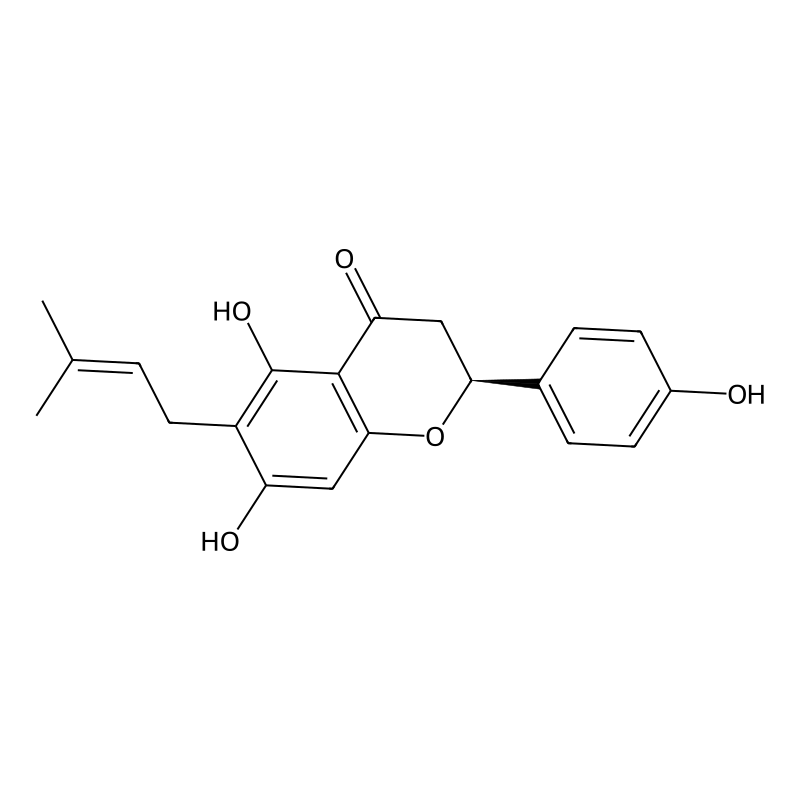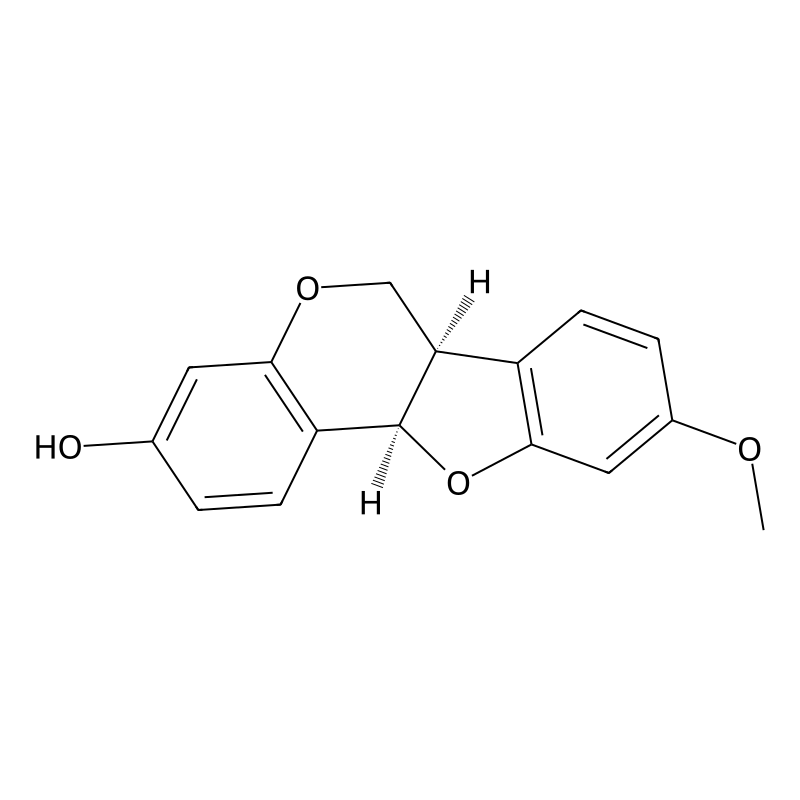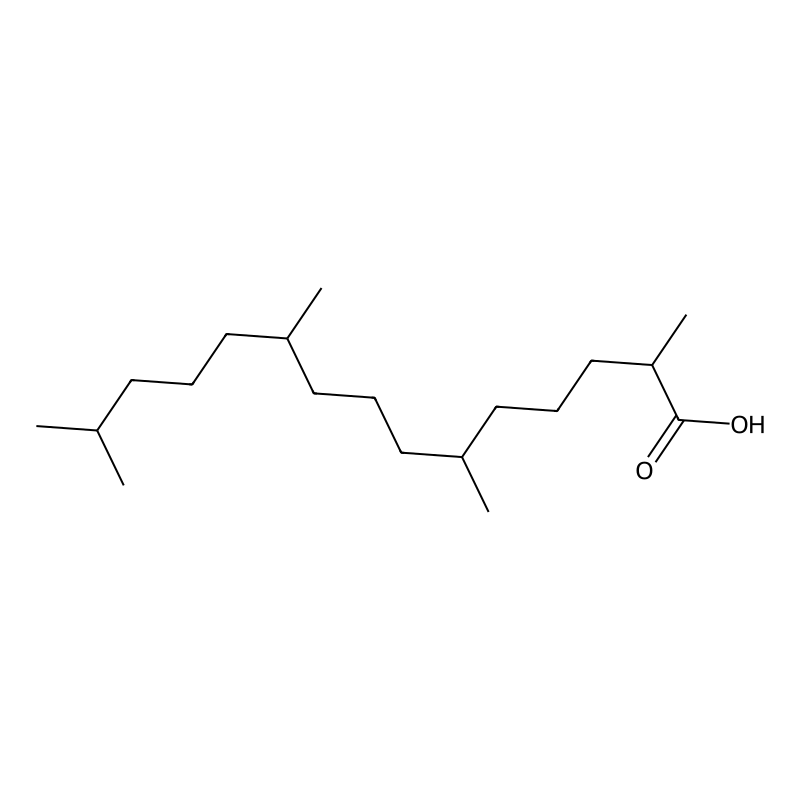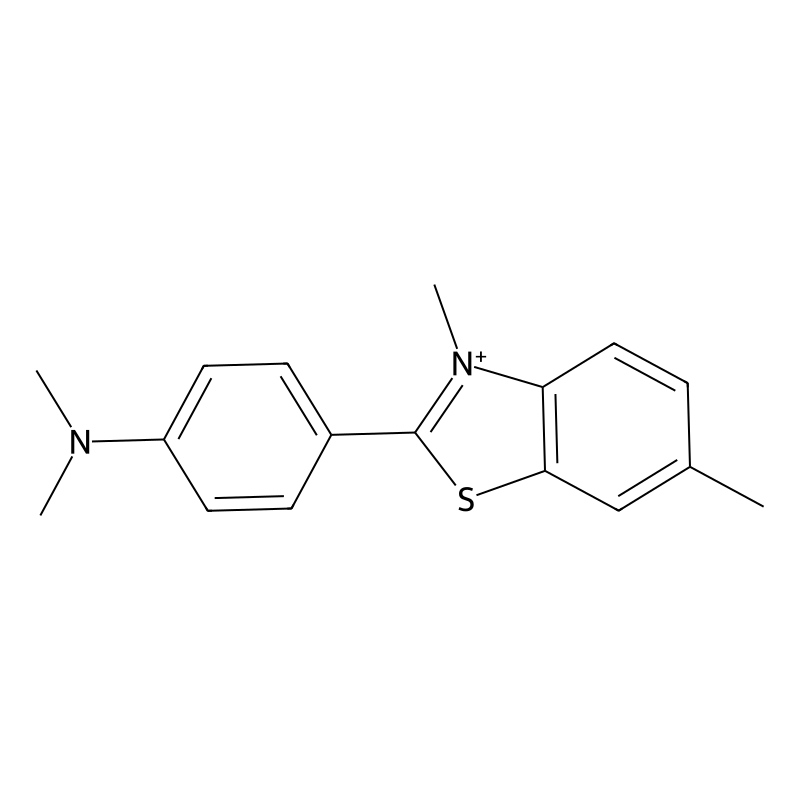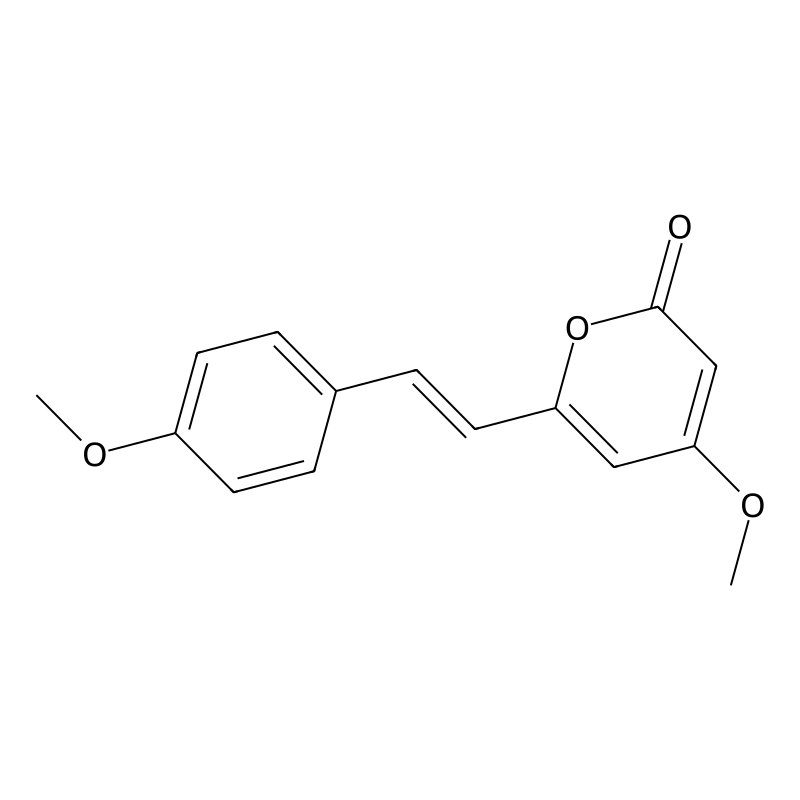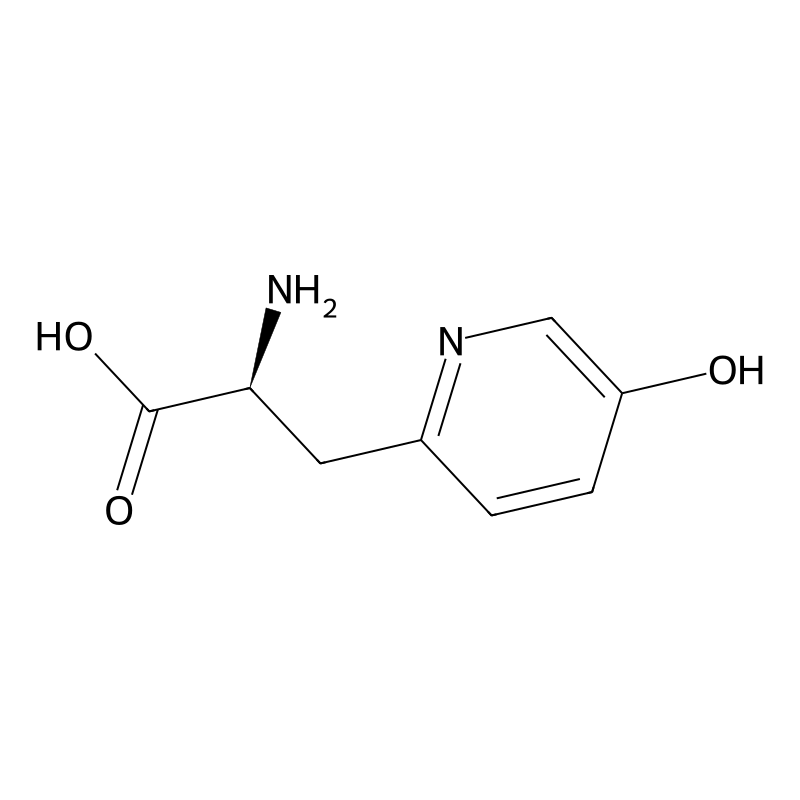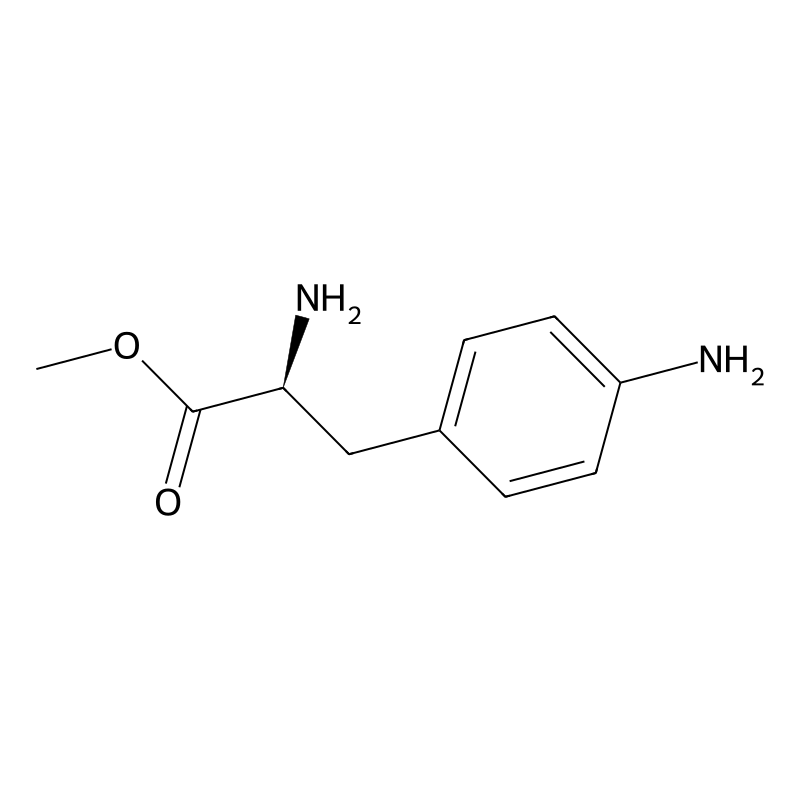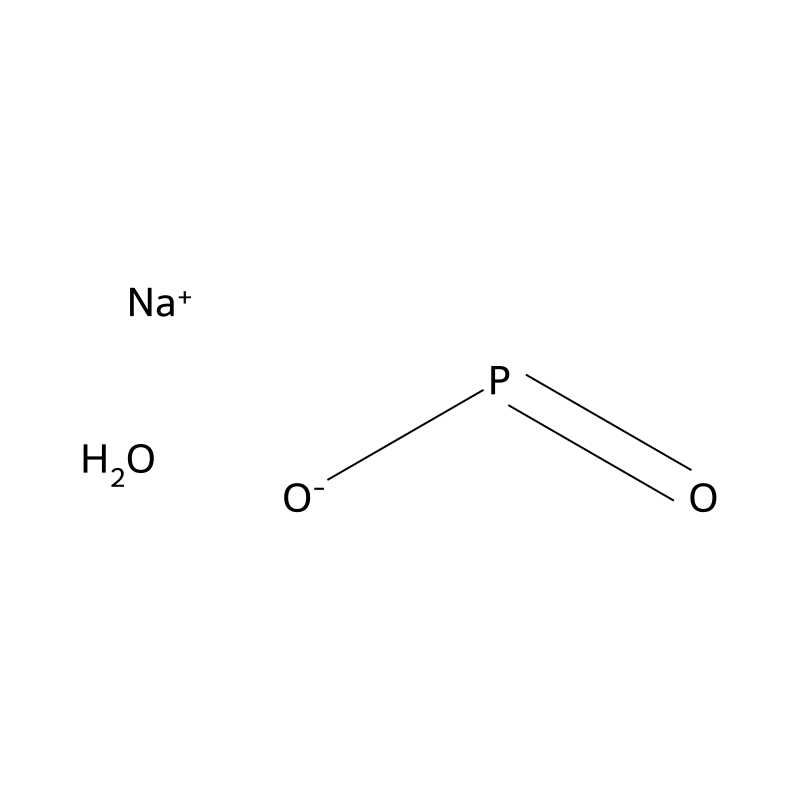Decaglycerol
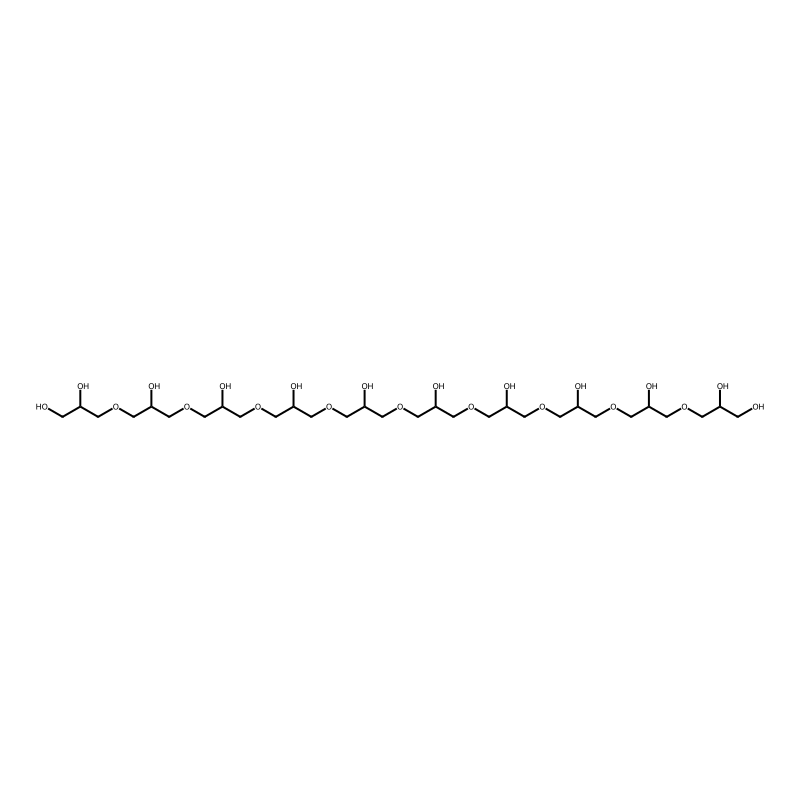
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Emulsifying Agent in Food and Cosmetic Industries
Specific Scientific Field: Food Science and Cosmetic Science
Summary of the Application: Decaglycerol esters, such as Decaglycerol Laurates, are widely used as emulsifiers in food, medicine, and cosmetic industries . They are known for their excellent emulsifying properties .
Methods of Application or Experimental Procedures: Decaglycerol Laurates are typically synthesized using alkaline catalysts under stringent conditions . In a green synthesis approach, they can be prepared through a lipase-catalyzed process, employing the transesterification of methyl laurate with decaglycerol by the immobilized lipase (Novozym 435) .
Results or Outcomes: Under optimized conditions, 84.4% conversion of methyl laurate was achieved . The synthesized Decaglycerol Laurates exhibited good surface activities, reducing the surface tension of water to 33 mN·m −1 at a concentration magnitude of 10 −5 g/mL .
Production of Nonionic Vesicles
Specific Scientific Field: Colloid and Interface Science
Summary of the Application: Polyglycerol Fatty Acid Esters, which include Decaglycerol, are used in the preparation of nonionic vesicles .
Encapsulation of Resveratrol in Yogurt
Specific Scientific Field: Food Science
Summary of the Application: Decaglycerol monooleate, a derivative of Decaglycerol, is used in the formulation of yogurt to encapsulate resveratrol, a polyphenolic compound with health benefits .
Results or Outcomes: The yogurt formulated with sodium caseinate/decaglycerol monooleate emulsion showed the highest resveratrol retention rate, about 70% . Encapsulation effectively and persistently improved the dynamic bioaccessibility of resveratrol .
Production of Polyglycerol Fatty Acid Esters
Specific Scientific Field: Chemical Engineering
Summary of the Application: Decaglycerol is used in the production of Polyglycerol Fatty Acid Esters (PGFEs), which are efficient emulsifying agents . PGFEs are widely used in various fields, such as food, cosmetics, medicine, photography, inks, etc .
Methods of Application or Experimental Procedures: PGFEs can be synthesized by the esterification of one or more OH groups of polyglycerol with fatty acids . The transesterification between triglycerides and fatty acid methyl esters is also employed for the preparation of PGFE .
Stabilizing β-Carotene Emulsions
Specific Scientific Field: Food Biophysics
Summary of the Application: Decaglycerol monooleate, a derivative of Decaglycerol, is used to stabilize β-carotene emulsions . β-carotene is a pigment with high vitamin A activity and has been implicated in the prevention of serious human health disorders such as cancer, heart disease, macular degeneration, and cataracts .
Methods of Application or Experimental Procedures: β-carotene emulsions are prepared by high-pressure homogenization using β-carotene (0.1% w/w) in soybean oil as the oil phase and 1% (w/w) Decaglycerol monooleate in Milli-Q water as the water phase .
Results or Outcomes: Decaglycerol monooleate was demonstrated to be the most effective emulsifier in stabilizing β-carotene emulsions in this study . The emulsions showed stability during digestion in simulated gastric fluid .
Decaglycerol, also known as polyglycerol-10 (PolyG10), is a synthetic sugar alcohol (polyol) []. It is formed by linking ten glycerol (glycerin) molecules together through ether linkages []. Decaglycerol has gained interest in scientific research due to its unique properties and potential applications in various fields [, ].
Molecular Structure Analysis
Decaglycerol has a complex branched structure with ten glycerol units connected by ether (C-O-C) bonds. The key feature is the presence of multiple hydroxyl groups (OH) – 21 in total – distributed throughout the molecule []. These hydroxyl groups contribute to its water solubility and hydrogen bonding capabilities []. The branched structure and multiple hydroxyl groups are notable aspects as they influence its physical and chemical properties [].
Chemical Reactions Analysis
Synthesis:
Decaglycerol is typically synthesized through a ring-opening polymerization reaction of glycerol with a Lewis acid catalyst [].
10 Glycerol + Catalyst → Decaglycerol + H2ODecomposition:
Under high temperatures or acidic conditions, decaglycerol can decompose into smaller molecules like glycerol and water []. The specific decomposition pathway may depend on the reaction conditions.
Other Relevant Reactions:
Due to its multiple hydroxyl groups, decaglycerol can undergo various reactions typical of alcohols, such as esterification and etherification. The specific reactions depend on the reaction partner and conditions [].
Physical And Chemical Properties Analysis
- Molecular Formula: C30H62O21 []
- Molecular Weight: 758.8 g/mol []
- Physical State: Viscous liquid or solid depending on the grade []
- Melting Point: No reported data available for pure decaglycerol, but mixtures can melt around 60°C [].
- Boiling Point: Decomposes before boiling [].
- Solubility: Highly soluble in water [].
- Stability: Stable under normal storage conditions. Can decompose at high temperatures or under acidic conditions [].
Decaglycerol's specific mechanism of action depends on the application. Here are two potential areas of interest:
- Cryoprotection: Decaglycerol's ability to form hydrogen bonds with water molecules is being explored for its cryoprotective properties. It may help prevent ice crystal formation during freezing, protecting biological materials [].
- Drug Delivery: The multiple hydroxyl groups make decaglycerol a potential candidate for drug delivery systems. It can be used to design hydrogels for controlled drug release or as a component of nanoparticles for targeted drug delivery [].
Purity
XLogP3
Exact Mass
Boiling Point
Density
Appearance
Storage
Other CAS
General Manufacturing Information
Dates
2: Wakisaka S, Nakanishi M, Gohtani S. Phase behavior and formation of o/w nano-emulsion in vegetable oil/ mixture of polyglycerol polyricinoleate and polyglycerin fatty acid ester/water systems. J Oleo Sci. 2014;63(3):229-37. Epub 2014 Feb 13. PubMed PMID: 24521844.
3: Nakamura A, Hasegawa K, Yajima I, Nasu A, Kaneda I. Use of structure-controlled polymers as high performance powder dispersants in the silicone oil phase. J Oleo Sci. 2007;56(5):245-51. PubMed PMID: 17898488.
4: Ostertag H, Wurziger J. [Contributions on the biological behavior of polyglycerin compounds]. Arzneimittelforschung. 1965 Aug;15(8):869-72. German. PubMed PMID: 5898638.
5: BICHEL J, THERKELSEN AJ, STENDERUP A. [STUDIES ON THE POSSIBLE CANEROGENICITY OF A POLYGLYCERIN ESTER]. Arzneimittelforschung. 1964 Mar;14:238-9. German. PubMed PMID: 14235999.
